![molecular formula C16H18N4O3S B2707031 4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one CAS No. 1170984-24-3](/img/structure/B2707031.png)
4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one
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Overview
Description
The compound “4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one” is a research product. It has a molecular formula of C16H18N4O3S and a molecular weight of 346.41. This compound is part of the 2-aminothiazole derivatives, which have been identified as a promising scaffold in medicinal chemistry and drug discovery research .
Scientific Research Applications
Antimicrobial Activities
- Some derivatives of 1,2,4-Triazole, which include similar structural components to the compound , have demonstrated significant antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Bektaş et al., 2007).
Synthesis of PPARpan Agonists
- Efficient synthesis methods have been developed for potent PPARpan agonists, involving chemical structures akin to 4-(2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carbonyl)piperazin-2-one. This implies its role in synthesizing therapeutically significant compounds (Guo et al., 2006).
Design and Synthesis for Antimicrobial Purposes
- The design and synthesis of azole derivatives, including structures resembling the compound, have shown antimicrobial activity, indicating potential in developing new antimicrobial drugs (Başoğlu et al., 2013).
Optical and Electronic Applications
- Novel organic compounds with a similar structural framework have been developed for optoelectronic applications, demonstrating potential in the field of material sciences (Thabet et al., 2020).
Cytotoxic Agents in Cancer Research
- Piperazin-2-one derivatives have been explored as cytotoxic agents, indicating their potential application in cancer research and treatment (Ghasemi et al., 2020).
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
Given that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines , it can be inferred that the compound may affect pathways related to cell growth and proliferation.
Result of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against various cancerous cell lines . This suggests that the compound may have a cytotoxic effect on these cells.
properties
IUPAC Name |
4-[2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-3-4-13(23-2)11(7-10)18-16-19-12(9-24-16)15(22)20-6-5-17-14(21)8-20/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNHVDCEXMSFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCNC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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